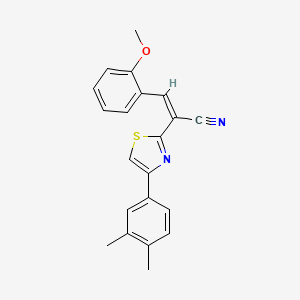
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DMMA and has been synthesized using various methods.
作用機序
The mechanism of action of DMMA is not fully understood. However, studies have shown that DMMA exerts its biological activities by inhibiting various enzymes and proteins such as topoisomerase II, dihydrofolate reductase, and protein tyrosine phosphatases.
Biochemical and Physiological Effects:
DMMA has been shown to exhibit various biochemical and physiological effects such as inducing apoptosis, inhibiting cell proliferation, and modulating the immune system. DMMA has also been shown to affect the levels of various cytokines and chemokines, which play important roles in the immune response.
実験室実験の利点と制限
DMMA has several advantages for lab experiments such as its easy synthesis, stability, and low toxicity. However, DMMA also has some limitations such as its poor solubility in water and its potential to form aggregates.
将来の方向性
DMMA has great potential for future research in various fields. Some of the future directions for DMMA research include:
1. Developing more efficient and selective synthesis methods for DMMA.
2. Investigating the mechanism of action of DMMA in more detail.
3. Studying the potential applications of DMMA in nanotechnology.
4. Developing DMMA-based drugs for the treatment of cancer and other diseases.
5. Studying the potential environmental impact of DMMA.
In conclusion, DMMA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMMA has been synthesized using various methods and has been shown to exhibit anticancer, antibacterial, and antifungal activities. DMMA has several advantages for lab experiments, but also has some limitations. Future research on DMMA could lead to the development of new drugs, materials, and technologies.
合成法
DMMA can be synthesized using various methods such as the Knoevenagel condensation reaction, the Michael addition reaction, and the Suzuki-Miyaura cross-coupling reaction. The most commonly used method for synthesizing DMMA is the Knoevenagel condensation reaction, which involves the condensation of 2-methoxybenzaldehyde and 3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one in the presence of a base such as sodium hydroxide.
科学的研究の応用
DMMA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMMA has been shown to exhibit anticancer, antibacterial, and antifungal activities. In agriculture, DMMA has been shown to possess herbicidal and insecticidal properties. In material science, DMMA has been used as a precursor for the synthesis of various organic materials such as polymers and liquid crystals.
特性
IUPAC Name |
(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-14-8-9-16(10-15(14)2)19-13-25-21(23-19)18(12-22)11-17-6-4-5-7-20(17)24-3/h4-11,13H,1-3H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIYBWLFDLTHNV-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3OC)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

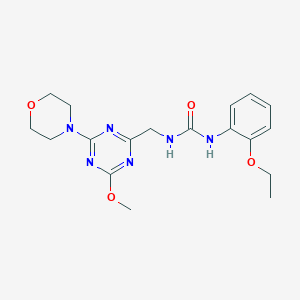

![5-Oxaspiro[3.4]octan-7-amine](/img/structure/B2973184.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2973186.png)
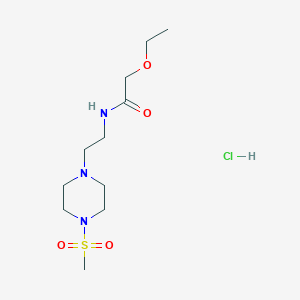

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(thiophen-3-yl)methanone](/img/structure/B2973190.png)
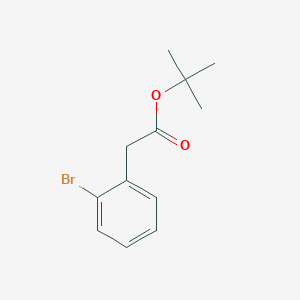
![5-Nitro-2-[(2-phenylethyl)amino]benzonitrile](/img/structure/B2973192.png)
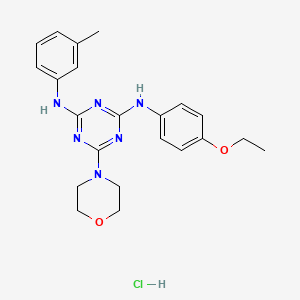
![Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2973196.png)
![Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2973199.png)
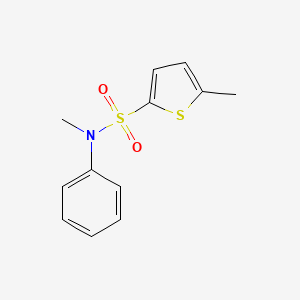
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2973203.png)